Synthetic Utility of Fmoc-Dab(Fmoc)-OH: Simultaneous Deprotection for Peptide Branching and Cyclization
Fmoc-Dab(Fmoc)-OH uniquely provides two identical, base-labile Fmoc protecting groups on the α- and γ-amines of L-2,4-diaminobutyric acid . In contrast, Fmoc-Dab(Boc)-OH features a base-labile Fmoc group and an acid-labile Boc group, while Fmoc-Dab(Alloc)-OH pairs Fmoc with a Pd(0)-labile Alloc group . This structural difference means that treatment of Fmoc-Dab(Fmoc)-OH with piperidine (standard 20% v/v in DMF) will deprotect both amine functionalities simultaneously and completely, generating a free diamine within the peptide chain. This is a deliberate synthetic choice for applications requiring a single step to reveal two nucleophilic sites, whereas Fmoc-Dab(Boc)-OH and Fmoc-Dab(Alloc)-OH are designed for sequential, orthogonal deprotection.
| Evidence Dimension | Protecting Group Orthogonality & Deprotection Outcome |
|---|---|
| Target Compound Data | Two Fmoc groups; both cleaved under identical basic conditions (e.g., 20% piperidine in DMF). |
| Comparator Or Baseline | Fmoc-Dab(Boc)-OH (Fmoc/base-labile; Boc/acid-labile); Fmoc-Dab(Alloc)-OH (Fmoc/base-labile; Alloc/Pd(0)-labile). |
| Quantified Difference | Simultaneous deprotection of α- and γ-amines vs. sequential, orthogonal deprotection. |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) deprotection step. |
Why This Matters
This defines the precise synthetic niche for this reagent: it is the building block of choice when the goal is to simultaneously expose both amines on a Dab residue, a common requirement for creating branched peptides or performing on-resin cyclization via lactam formation.
